2,3-Diaza-4-phenyl-1-(3-phenylprop-2-enyloxy)buta-1,3-dienylamine
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Overview
Description
2,3-Diaza-4-phenyl-1-(3-phenylprop-2-enyloxy)buta-1,3-dienylamine is a complex organic compound characterized by its intricate molecular structure, which includes multiple phenyl groups and a diaza-1,3-butadiene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diaza-4-phenyl-1-(3-phenylprop-2-enyloxy)buta-1,3-dienylamine typically involves multi-step organic reactions. One common approach is the condensation of phenylprop-2-enylamine with a diaza-1,3-butadiene derivative under controlled conditions. The reaction is often carried out in the presence of a strong base, such as potassium tert-butoxide, and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize efficiency, often employing advanced purification techniques such as column chromatography or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 2,3-Diaza-4-phenyl-1-(3-phenylprop-2-enyloxy)buta-1,3-dienylamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may be carried out using hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a strong base.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: Substitution reactions can lead to the formation of various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
2,3-Diaza-4-phenyl-1-(3-phenylprop-2-enyloxy)buta-1,3-dienylamine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of heterocyclic compounds, which are valuable in organic synthesis and material science.
Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of new drugs for various diseases.
Industry: Its unique chemical properties make it useful in the production of advanced materials and coatings.
Mechanism of Action
2,3-Diaza-4-phenyl-1-(3-phenylprop-2-enyloxy)buta-1,3-dienylamine is unique due to its complex structure and functional groups. Similar compounds include other diaza-1,3-butadienes and phenylprop-2-enylamines, but the presence of multiple phenyl groups and specific substituents sets it apart
Comparison with Similar Compounds
4-Phenyl-1,2,4-triazoline-3,5-dione
Phenylprop-2-enylamine derivatives
Other diaza-1,3-butadienes
Properties
IUPAC Name |
[(E)-3-phenylprop-2-enyl] N'-[(E)-benzylideneamino]carbamimidate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c18-17(20-19-14-16-10-5-2-6-11-16)21-13-7-12-15-8-3-1-4-9-15/h1-12,14H,13H2,(H2,18,20)/b12-7+,19-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNLGKLHMQHPAB-DXGLHLNISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC(=NN=CC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CO/C(=N/N=C/C2=CC=CC=C2)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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